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Compound of Interest

Compound Name: Trisodium phosphate

Cat. No.: B3432801

An In-depth Technical Guide to Trisodium Phosphate (E339) as a Food Additive

Abstract

Trisodium phosphate (TSP), designated by the E number E339(iii), is an inorganic compound
widely utilized in the food industry as a multifunctional additive.[1][2] It serves as an acidity
regulator, emulsifier, stabilizer, sequestrant, and thickening agent.[3][4][5] Synthetically
produced by neutralizing phosphoric acid, TSP is a white, crystalline powder highly soluble in
water, forming a strongly alkaline solution. Its primary roles in food processing include
improving texture, retaining moisture in meat and seafood, ensuring uniform melt in processed
cheeses, and acting as a leavening agent in baked goods. Regulatory bodies such as the U.S.
Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have
deemed trisodium phosphate as "Generally Recognized as Safe" (GRAS) for consumption
within specified limits. The Acceptable Daily Intake (ADI) established by the Joint FAO/WHO
Expert Committee on Food Additives (JECFA) is a group Maximum Tolerable Daily Intake
(MTDI) of 70 mg/kg body weight, expressed as phosphorus from all dietary sources. This guide
provides a comprehensive technical overview of trisodium phosphate, covering its chemical
properties, manufacturing, applications, mechanisms of action, relevant experimental protocols,
and toxicological data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Trisodium phosphate is an inorganic salt with the chemical formula NasPOa. It is
commercially available in anhydrous form or as various hydrates, most commonly the
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dodecahydrate (NasPOa4-12H20). It is a white, odorless, granular or crystalline solid that is
freely soluble in water but insoluble in ethanol. The aqueous solution is strongly alkaline, with a
1% solution exhibiting a pH of approximately 12.

Table 1: Chemical and Physical Properties of Trisodium Phosphate
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Property

Chemical Name

Value

Trisodium phosphate,
Trisodium orthophosphate

References

Sodium phosphate tribasic,

Synonyms
ynony TSP
E339(iii) (Part of Sodium
E Number
Phosphates, E339)
INS Number 339(iii)
CAS Number 7601-54-9 (Anhydrous)

10101-89-0 (Dodecahydrate)

Chemical Formula

NasPOa4 (Anhydrous)

NazP0O4-12H20

(Dodecahydrate)
Molecular Weight 163.94 g/mol (Anhydrous)
380.18 g/mol (Dodecahydrate)
White, crystalline or granular
Appearance
powder
Highly soluble in water (~28
Solubility /100 mL at 20°C); Insoluble in
ethanol
’ 11.5-12.5 (1% aqueous
P solution)
) ) 73.4°C (Dodecahydrate,
Melting Point

decomposes)

| | 1340°C (Anhydrous) | |

Manufacturing Process
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Trisodium phosphate is produced synthetically for commercial use. The most common
method involves the complete neutralization of phosphoric acid (HzPOa4) with a sodium base,
typically sodium hydroxide (NaOH) or sodium carbonate (Naz2COs). The process begins with
the reaction of phosphoric acid and sodium carbonate to form disodium hydrogen phosphate,
which is then treated with sodium hydroxide to yield trisodium phosphate and water. The
resulting solution is then cooled to facilitate crystallization.

Reactants

Phosphoric Acid (H3POa4) Sodium Hydroxide (NaOH)

Process

Neutralization Reaction

Solution Coolin

Crystallization

¢ Products

e

Trisodium Phosphate (NasPOa4) === Water (H20)

Click to download full resolution via product page

A simplified workflow for the synthesis of Trisodium Phosphate.

Functions and Applications in the Food Industry

Trisodium phosphate is a versatile food additive valued for its ability to perform several
functions that improve food quality, safety, and shelf-life.
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Acidity and pH Regulator: TSP has a high alkalinity, making it an effective buffer to control
the pH of food products. Maintaining a specific pH is crucial for flavor stability, color retention,
and preventing spoilage.

Emulsifier and Stabilizer: In processed foods like cheese, TSP acts as an emulsifying salt. It
helps to blend ingredients that would normally separate, such as oil and water, creating a
stable and uniform texture. In processed cheese, it prevents fat separation and improves
meltability by chelating calcium ions.

Sequestrant: TSP can bind to metal ions, such as calcium and magnesium, preventing them
from reacting with other food components. This action is beneficial for softening hard water
used in processing and preventing oxidation that can lead to color degradation.

Leavening Agent: In baked goods like cakes and muffins, TSP contributes to the leavening
process, helping the dough to rise and achieve a light, fluffy texture.

Moisture Retention (Humectant): It is frequently added to processed meats, poultry, and
seafood to increase water retention. This improves the juiciness and tenderness of the final
product and reduces losses during cooking and storage.

Mechanism of Action
Antimicrobial Properties

Beyond its physicochemical functions, trisodium phosphate exhibits antimicrobial properties,
which are particularly relevant in the processing of poultry and red meats to reduce surface
pathogens like Salmonella. The primary mechanism is not fully elucidated but is understood to
involve a combination of factors. The high pH (alkalinity) of TSP solutions is believed to be the
main contributor, causing damage to the bacterial cell membrane. Additionally, TSP's ability to
chelate divalent cations (like Mg2* and Ca?*) from the bacterial outer membrane may disrupt its
structural integrity, leading to the release of intracellular components and ultimately, cell death.
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Antimicrobial Mechanism of Trisodium Phosphate (TSP)

Trisodium Phosphate (TSP)
in Aqueous Solution
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Antimicrobial action of TSP on gram-negative bacteria.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b3432801?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Protocol: Titration Assay for Trisodium Phosphate

This protocol is based on the JECFA monograph for the assay of trisodium phosphate. It
determines the purity of the substance through acid-base titration.

e Principle: An accurately weighed sample of TSP is dissolved in water and titrated with a
standardized solution of hydrochloric acid, followed by back-titration with sodium hydroxide.
The amount of TSP is calculated from the volumes of acid and base consumed at two
distinct pH inflection points.

» Reagents and Apparatus:

o 1 N Hydrochloric Acid (HCI), standardized

[e]

1 N Sodium Hydroxide (NaOH), standardized

Carbon dioxide-free air source

[e]

400-ml beaker

o

[¢]

pH meter with electrodes

o

Magnetic stirrer

e Procedure:

o Accurately weigh a quantity of the sample equivalent to 5.5-6.0 g of anhydrous NasPOa.

o Dissolve the sample in 40 ml of water in a 400-ml beaker.

o Add 100 ml of 1 N HCI.

o Pass a stream of CO2z-free air through the solution for 30 minutes to expel dissolved
carbon dioxide.

o Immerse the pH meter electrodes in the solution and titrate with 1 N NaOH to the first
inflection point (around pH 4). Record the volume of HCI consumed (A).
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o Continue the titration with 1 N NaOH to the second inflection point (around pH 8.8).
Record the volume of NaOH consumed between the two inflection points (B).

o Calculation:

o If Ais equal to or greater than 2B, each ml of volume (B) of 1 N NaOH is equivalent to
163.9 mg of NasPOa.

o If Ais less than 2B, each ml of the volume (A - B) of 1 N NaOH is equivalent to 163.9 mg
of NasPOa.
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Experimental workflow for the titration assay of Trisodium Phosphate.
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Toxicology and Safety

Trisodium phosphate is considered to have low acute toxicity. The median lethal dose (LDso)

in an OECD Guideline study was determined to be greater than 2000 mg/kg body weight in

rats. Ingestion of small amounts is unlikely to cause significant harm. However, as a strong

alkaline substance, concentrated TSP can cause irritation or burns to the skin, eyes, and

respiratory tract upon direct contact.

The primary health concerns associated with phosphate food additives relate to excessive

chronic intake. High levels of dietary phosphorus have been linked to mineral imbalances,

potential kidney damage, and an increased risk of cardiovascular disease, particularly in

individuals with pre-existing kidney conditions.

Table 2: Regulatory Status and Intake Limits for Trisodium Phosphate (E339iii)

Regulatory o o
. Status Specification/Limit  References
Body/Authority
Use in accordance
Generally .
] with Good
FDA (U.S.) Recognized as .
Manufacturing
Safe (GRAS) .
Practice (GMP).
) Listed in Commission
Permitted Food ]
EFSA (EU) N Regulation (EU) No
Additive
231/2012.
Group MTDI: 70
N mg/kg bw/day (as
JECFA Acceptable Additive

phosphorus from all

sources).

EU Maximum Usage
Levels

Infant formula: 1000

mg/kg

Processed cheese:
~0.3% (3000 mg/kg)

Processed meats: up
to 0.5% (5000 mg/kg)
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| | | Enzyme preparations: 50000 mg/kg | |

Table 3: Summary of Toxicological Data

Endpoint Species Route Value References
Acute Oral > 2000 mg/kg
o Rat Gavage
Toxicity (LDso) bw
Corrosive effect
Eye Irritation Rabbit Instillation
observed
Moderate
Skin Irritation Rabbit Dermal o
irritation
| Carcinogenicity | - | - | Not considered carcinogenic by IARC, NTP, or OSHA. | |
Conclusion

Trisodium phosphate (E339iii) is a highly functional and widely approved food additive with a
long history of safe use. Its roles as a pH regulator, emulsifier, and moisture-retaining agent are
critical in the production of a diverse range of processed foods, contributing significantly to
product quality, stability, and sensory attributes. While it is recognized as safe by major
international regulatory bodies, adherence to established acceptable daily intake levels and
good manufacturing practices is essential. The primary health considerations are associated
with the total dietary phosphate load rather than the toxicity of TSP itself. For researchers and
professionals in food science and drug development, understanding the specific chemical
properties and functional mechanisms of TSP is key to its appropriate and innovative
application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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